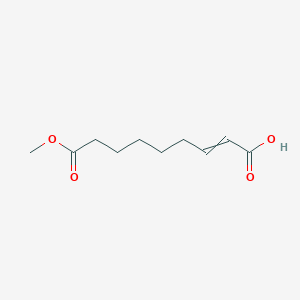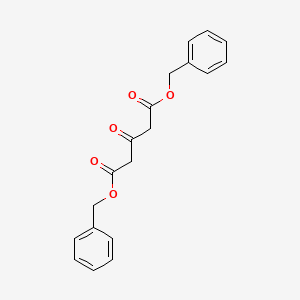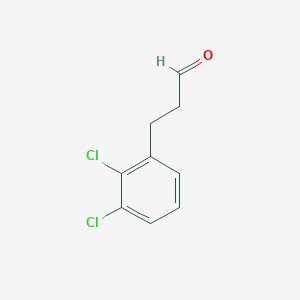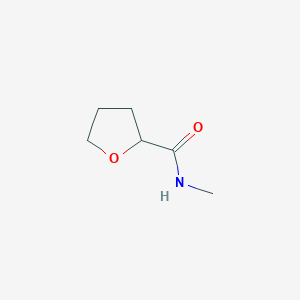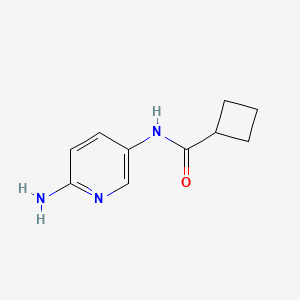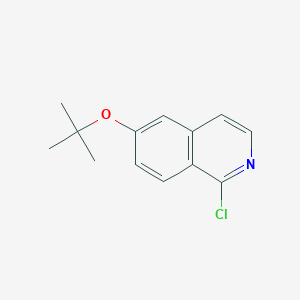![molecular formula C9H10F3N3O2 B12439824 N-Methyl-N-[6-methyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12439824.png)
N-Methyl-N-[6-methyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{methyl[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}acetic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds, which are widely studied for their diverse biological activities and applications in medicinal chemistry. The presence of trifluoromethyl and amino groups in the structure of this compound enhances its chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {methyl[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine.
Nucleophilic Substitution: The chloro group is substituted with an amino group using an appropriate amine under basic conditions.
Formation of the Acetic Acid Derivative: The resulting amino-substituted pyrimidine is then reacted with bromoacetic acid or its ester in the presence of a base to form the desired acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the pyrimidine ring or the trifluoromethyl group, potentially leading to the formation of partially or fully reduced derivatives.
Substitution: The amino group can participate in various substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of a base (e.g., triethylamine) for substitution reactions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Reduced pyrimidine derivatives.
Substitution: Amides, secondary amines.
Applications De Recherche Scientifique
{methyl[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of {methyl[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}acetic acid involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-(trifluoromethyl)pyrimidine: Lacks the amino and acetic acid groups, resulting in different chemical reactivity and biological activity.
4-Amino-2-methyl-6-(trifluoromethyl)pyrimidine:
Methyl 4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoate: Contains an ester group instead of the aminoacetic acid, leading to different chemical properties and uses.
Uniqueness
{methyl[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}acetic acid is unique due to the presence of both the amino and acetic acid groups, which confer distinct chemical reactivity and potential biological activities. The trifluoromethyl group further enhances its lipophilicity and stability, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H10F3N3O2 |
|---|---|
Poids moléculaire |
249.19 g/mol |
Nom IUPAC |
2-[methyl-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C9H10F3N3O2/c1-5-3-6(9(10,11)12)14-8(13-5)15(2)4-7(16)17/h3H,4H2,1-2H3,(H,16,17) |
Clé InChI |
PVUCJJZPOCIUQT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)N(C)CC(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4AR,6S,7R,8R,8aR)-6-methoxy-2-(4-nitrophenyl)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12439755.png)
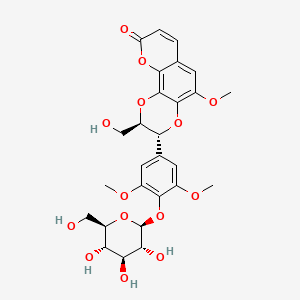
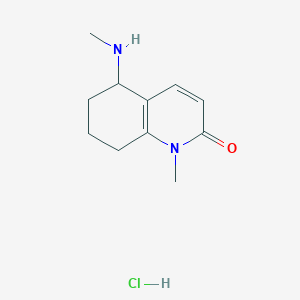
![[2-(3-Bromophenyl)ethyl]hydrazine](/img/structure/B12439785.png)
